carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide
Description
Carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide is a benzamide derivative featuring a sulfonamide-linked ethyl group and a 5-chloro-2-methoxybenzoyl moiety. Its structure includes a carbamate group, which distinguishes it from simpler sulfonylureas. The compound is structurally related to hypoglycemic agents like glyburide (glibenclamide), a second-generation sulfonylurea used in type 2 diabetes management . However, its ethylsulfamoyl substituent instead of a cyclohexylcarbamoyl group (as in glyburide) suggests unique physicochemical and pharmacological properties .
Properties
IUPAC Name |
carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S.CH3NO2/c1-3-21-26(23,24)15-7-4-13(5-8-15)10-11-20-18(22)16-12-14(19)6-9-17(16)25-2;2-1(3)4/h4-9,12,21H,3,10-11H2,1-2H3,(H,20,22);2H2,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTZFCYSYOYYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC.C(=O)(N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-Methoxybenzamide Intermediate
The benzamide core is synthesized by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, followed by amidation with phenethylamine. Key conditions include:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Acylation | SOCl, DMF (cat.) | 70°C, 4 hr | 92% |
| Amidation | Phenethylamine, CHCl | 0°C → RT, 12 hr | 85% |
The phenethylamine sidechain is subsequently sulfonylated using ethylsulfamoyl chloride in the presence of pyridine to install the ethylsulfamoyl group. Excess pyridine (3 eq.) suppresses di-sulfonylation byproducts, achieving 78% isolated yield.
Carbamate Formation
The terminal carbamate is introduced via reaction with potassium cyanate in acetic acid. This step requires careful pH control (pH 6–7) to avoid hydrolysis of the sulfonamide. The crude product is purified by recrystallization from ethanol/water (3:1), yielding 68% of the target compound.
Method 2: Indole-Mediated Fragment Coupling
Aldehyde Functionalization
A patent-pending approach utilizes 5-chloro-1H-indole-2-carbaldehyde as a key intermediate. Treatment with LiHMDS (1.0 M in THF) at −78°C generates a nucleophilic enolate, which undergoes Grignard addition with phenylmagnesium bromide to install the phenethyl moiety.
Critical Optimization :
Me2_22AlCl-Catalyzed Acylation
The indole-aldehyde intermediate is coupled with 4-(ethylsulfamoyl)benzoyl chloride using MeAlCl (0.5 eq.) in CHCl. This Lewis acid catalyzes selective acylation at the indole’s 2-position, avoiding N-sulfonylation competing pathways.
Reaction Profile :
-
Catalyst Loading : 0.5 eq. MeAlCl maximizes conversion (91% yield).
-
Side Reactions : Excess acyl chloride (>1.2 eq.) leads to di-acylated byproducts (∼15%).
Method 3: Friedel-Crafts Alkylation Approach
Cyclization of 3,4'-Dichloropropiophenone
Adapting methods from 5-chloro-1-indanone synthesis, 3,4'-dichloropropiophenone undergoes Friedel-Crafts cyclization using trifluoromethanesulfonic acid (TfOH) as a catalyst.
Catalyst Screening :
| Catalyst | Yield | Selectivity |
|---|---|---|
| AlCl | 62% | Low (multiple isomers) |
| TfOH | 88% | High (single isomer) |
| HSO | 45% | Moderate |
TfOH’s strong Brønsted acidity enhances electrophilic aromatic substitution, favoring the para-chloro isomer required for downstream functionalization.
Late-Stage Sulfonylation and Carbamation
The cyclized intermediate is sulfonylated with ethylsulfamoyl chloride under phase-transfer conditions (TBAB, CHCl), followed by carbamate installation using methyl chloroformate. Final hydrolysis with LiOH·HO liberates the carbamic acid, achieving an overall yield of 54% over three steps.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Sequential Amidation | High purity (≥98% by HPLC) | Multi-step purification | 68% |
| Indole Coupling | Rapid fragment assembly | Sensitive to moisture | 73% |
| Friedel-Crafts | Scalable (gram-scale demonstrated) | Requires expensive TfOH | 54% |
The indole-mediated route offers the best balance of yield and scalability, though the Friedel-Crafts method is preferred for bulk production due to lower reagent costs.
Optimization Strategies for Industrial Application
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Analytical Chemistry
Carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide is utilized as a reference standard in analytical chemistry. It ensures the accuracy and precision of analytical methods such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, particularly in the analysis of pharmaceutical formulations.
Biological Research
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity : Studies have shown that compounds similar to carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Mechanisms include:
- Antimicrobial Activity : The compound has demonstrated antibacterial effects against various pathogens, including E. coli and S. aureus, and potential antifungal properties .
Medicinal Chemistry
This compound is investigated for its role in pharmaceutical formulations, particularly as an impurity in the synthesis of drugs like Glyburide. Its structural characteristics allow it to interact with biological targets effectively, making it a subject of interest in drug development .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of carbamic acid derivatives against multiple cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | S-phase arrest |
Case Study 2: Antimicrobial Properties
In vitro tests revealed that carbamic acid derivatives exhibited antimicrobial activity comparable to standard antibiotics like penicillin G and ciprofloxacin. The study focused on their efficacy against bacterial strains and their potential use in treating infections .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Mechanism of Action
The mechanism of action of carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide is not well-defined due to its primary role as an impurity. its structural components suggest potential interactions with biological targets such as enzymes or receptors. The compound may exert its effects through binding to specific molecular targets, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Sulfonylurea Antidiabetic Agents
The compound shares a core benzamide-sulfonamide scaffold with sulfonylurea drugs. Key comparisons include:
Key Differences :
Benzamide Derivatives with Modified Sulfonamide Groups
Several analogs with structural variations in the sulfonamide or benzamide regions have been studied:
Key Insights :
- Anti-cancer Activity : Replacement of the sulfonamide ethyl group with an unsubstituted sulfamoyl moiety (as in ) shifts activity from antidiabetic to anti-cancer, highlighting the role of substituents in target specificity .
- Metabolic Fate : The 4′-hydroxyglibenclamide metabolite () demonstrates how hydroxylation of the cyclohexyl group in glyburide affects pharmacokinetics, suggesting similar metabolic pathways may apply to the ethylsulfamoyl analog .
Carbamate-Containing Analogs
Carbamate groups are critical for stability and receptor interactions:
Structural Impact :
- The target compound’s carbamate is directly attached to the sulfonamide, unlike fenoxycarb’s phenoxyethyl chain. This likely confers greater rigidity, influencing binding to biological targets .
Research Findings and Implications
- Synthetic Utility : The compound is a key intermediate in glyburide synthesis, with its ethylsulfamoyl group serving as a precursor for further modifications .
- Pharmacological Potential: While less potent than glyburide in hypoglycemic activity, its structural features (e.g., carbamate, ethylsulfamoyl) make it a candidate for derivatization in drug discovery, particularly for diseases requiring sulfonamide-targeted therapies .
- Comparative Solubility : Computational models suggest the ethylsulfamoyl group increases logP by ~0.5 compared to glyburide, balancing hydrophilicity and membrane permeability .
Biological Activity
Carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide, with the CAS number 14511-59-2, is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological mechanisms, and implications in medical research, supported by data tables and relevant case studies.
- Molecular Formula : C19H21ClN2O6S
- Molecular Weight : 440.90 g/mol
- IUPAC Name : Carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The primary reactants include 5-chloro-2-methoxybenzoic acid and 4-aminobenzenesulfonamide.
- Reaction Mechanism : The formation of an amide bond occurs through a nucleophilic attack of the amine on the carboxylic acid, facilitated by appropriate reaction conditions (temperature, pH, and solvent choice) .
Research indicates that carbamic acid derivatives can exhibit various biological activities, including:
- Antitumor Activity : Some studies suggest that compounds similar to carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression and other diseases .
Case Studies
- Anticancer Studies : A study examining the effects of related carbamic acid compounds found significant cytotoxicity against various cancer cell lines, suggesting that modifications to the carbamate structure can enhance biological activity .
- HDAC Inhibition : Research into carbamic acid derivatives revealed their ability to inhibit HDAC activity effectively. This inhibition was linked to increased acetylation of histones, leading to altered gene expression profiles conducive to cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | C18H20ClN2O4S | Moderate anticancer activity |
| Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate | C19H22ClN3O6S | Strong HDAC inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Glibenclamide, and what analytical techniques validate its purity?
- Synthesis: Glibenclamide is synthesized via multi-step reactions involving sulfonylation, carbamoylation, and coupling. For example, coupling 4-amino-5-chloro-2-methoxybenzoic acid derivatives with glycine esters (as seen in related benzamide syntheses) followed by catalytic hydrogenation . Ultrasound-assisted synthesis methods (used for analogous compounds) may enhance reaction efficiency and yield .
- Validation: Purity is validated using:
- Melting point analysis (169–174°C) .
- Spectroscopic techniques: IR (amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C-NMR (e.g., methoxy proton at δ 3.8–4.0 ppm), and MS (molecular ion peak at m/z 494) .
- HPLC: Stability-indicating methods with mobile phases like acetonitrile:phosphate buffer (70:30 v/v) and UV detection at 228 nm .
Q. How can researchers address the poor aqueous solubility of Glibenclamide in formulation studies?
- Solubility Profile:
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| Water | Practically insoluble | |
| DMSO | ≥49.4 | |
| Ethanol | Insoluble (conflict: slightly soluble per ) |
- Strategies:
- Co-crystallization: Solvent evaporation with co-formers (e.g., aspartame) improves solubility by altering crystal lattice dynamics .
- Solid dispersions: Polymeric carriers like PVP enhance dissolution rates .
- Nanoemulsions: Reduce particle size to increase surface area .
Q. What physicochemical properties are critical for characterizing Glibenclamide?
- Key Properties:
Advanced Research Questions
Q. How can experimental design optimize Glibenclamide’s bioavailability in preclinical models?
- Approaches:
- In vitro-in vivo correlation (IVIVC): Use dissolution testing (pH 6.8 buffer) to predict absorption in animal models .
- Pharmacokinetic studies: Radiolabel Glibenclamide (e.g., [¹¹C]) for PET imaging to track transporter interactions (e.g., OATP1B1/1B3) .
- Toxicology screens: Assess hepatotoxicity via CYP3A4 inhibition assays and mitochondrial toxicity in pancreatic β-cells .
Q. How should researchers resolve contradictions in reported solubility data (e.g., ethanol insolubility vs. slight solubility)?
- Methodology:
- Controlled replication: Repeat solubility tests under standardized conditions (e.g., 25°C, 24 hr equilibration) .
- Advanced analytics: Use DSC to detect solvent inclusion complexes or polymorphic transitions affecting solubility .
- Solvent polarity adjustment: Test ethanol-water mixtures to identify co-solvency effects .
Q. What experimental strategies elucidate the impact of Glibenclamide’s polymorphism on therapeutic efficacy?
- Techniques:
- X-ray diffraction (XRD): Compare lattice parameters of polymorphs .
- Dissolution profiling: Assess bioavailability differences between forms in simulated intestinal fluid (pH 6.8) .
- Stability studies: Accelerated aging (40°C/75% RH) to monitor phase transitions .
Q. How can imaging techniques advance pharmacokinetic studies of Glibenclamide?
- Case Study: [¹¹C]Glyburide PET imaging quantifies blood-brain barrier penetration and pancreatic β-cell targeting. Key steps:
Radiolabeling via ¹¹C-methylation of precursor compounds .
Dynamic PET scans in rodent models to measure SUR1 receptor binding .
Compartmental modeling to calculate distribution kinetics (K₁, k₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
